(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid
Description
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQDDUNFURCWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for the Heterocyclic Core
a. Cyclization of Phenolic Precursors
One prevalent method involves cyclization of phenolic compounds with suitable electrophiles or lactone derivatives. For instance, a phenol derivative reacts with γ-butyrolactone under basic or acidic conditions to form the benzo[b]oxazine ring system. This process benefits from regioselectivity and functional group tolerance, as demonstrated in recent literature where phenols undergo ortho-selective tert-butylation and subsequent cyclization to form the heterocycle.
b. Condensation and Cyclization Using Heterocyclic Precursors
Another approach uses amino- or hydroxyl-substituted heterocycles, such as 6-amino-2H-benzo[b]oxazin-3(4H)-one derivatives, which react with acylating agents like 3-ethynylbenzoic acid derivatives under HATU/DIPEA-mediated coupling to form key intermediates. These intermediates then undergo intramolecular cyclization to form the core heterocycle, as detailed in recent patent literature.
Incorporation of Boronic Acid Functionality
The boronic acid moiety is typically introduced via a Miyaura borylation or similar palladium-catalyzed cross-coupling reaction. The general procedure involves:
- Starting with a halogenated heterocyclic precursor (e.g., brominated or iodinated derivatives at the 7-position).
- Reacting with bis(pinacolato)diboron or other boron reagents in the presence of a palladium catalyst and suitable ligands.
- Deprotection steps, if necessary, to yield the free boronic acid.
This method ensures regioselectivity and high yields, as supported by recent synthetic reports emphasizing the importance of catalyst choice and reaction conditions.
Specific Synthesis Example
A representative synthesis, based on patent CN108148032B, involves:
- Step 1: Reacting phenol derivatives with γ-butyrolactone under basic conditions to form the heterocyclic core.
- Step 2: Cyclization under acid catalysis (e.g., ZnCl₂) to close the ring.
- Step 3: Halogenation at the 7-position to prepare for borylation.
- Step 4: Palladium-catalyzed borylation using bis(pinacolato)diboron, followed by hydrolysis to obtain the free boronic acid.
This route is advantageous due to its simplicity, high yield, and suitability for scale-up.
Data Table: Comparative Analysis of Preparation Methods
Research Findings and Optimization Strategies
Recent research emphasizes the importance of:
- Catalyst selection in borylation steps, with Pd(dppf)Cl₂ and Pd(PPh₃)₄ being effective.
- Solvent choice, with polar aprotic solvents like DMSO or DMF enhancing reaction rates.
- Temperature control to balance between reaction rate and side-product formation.
- Use of protecting groups (e.g., Boc) to improve stability and facilitate purification.
Notes on Industrial Scalability
The two-step process—heterocycle formation followed by borylation—has been demonstrated to be feasible on a large scale, with optimized reaction conditions reducing costs and improving yields. The route's modularity allows for the synthesis of various derivatives, expanding its utility in pharmaceutical research.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound exhibits robust activity in palladium-catalyzed cross-couplings due to the boronic acid moiety. Key applications include:
Mechanistic Insights :
-
The boronic acid undergoes transmetallation with Pd(0) complexes, forming Pd(II) intermediates that facilitate C–C bond formation .
-
Electron-donating groups on the benzoxazine ring enhance reaction rates by stabilizing transition states .
Nucleophilic Additions
The boronic acid group participates in nucleophilic reactions under mild conditions:
Key Reactions :
-
Diol Complexation : Forms stable cyclic esters with 1,2- or 1,3-diols (e.g., saccharides) in aqueous ethanol (pH 7–9) . Used for sensor development and carbohydrate recognition.
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Amine Adduct Formation : Reacts with primary amines (e.g., benzylamine) in THF at 25°C to generate boronate complexes (confirmed by NMR).
Example :
Oxidation and Functionalization
The benzoxazine ring undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| mCPBA (2 equiv) | CH₂Cl₂, 0°C → 25°C, 4h | N-Oxide derivative | Enhanced solubility |
| KMnO₄ (aq) | H₂SO₄, 60°C, 2h | Ring-opened carboxylic acid | Polymer precursors |
Notable Finding :
Oxidation at the N4 position of the benzoxazine ring preserves boronic acid functionality, enabling sequential functionalization.
Esterification and Transesterification
The boronic acid reacts with alcohols to form boronate esters, which are reversible under acidic conditions:
| Alcohol | Catalyst | Conditions | Equilibrium Constant (K) |
|---|---|---|---|
| Methanol | None | RT, 12h | 1.2 × 10³ |
| Ethylene glycol | MgSO₄ | Toluene, reflux | 5.8 × 10⁴ |
Applications :
-
Protecting group strategies in multistep syntheses.
Electrophilic Aromatic Substitution
The electron-rich benzoxazine ring directs electrophiles to specific positions:
| Electrophile | Position | Conditions | Yield |
|---|---|---|---|
| HNO₃ (fuming) | C5 (para to boronic acid) | H₂SO₄, 0°C, 1h | 67% |
| Br₂ (1 equiv) | C6 (ortho to boronic acid) | CHCl₃, RT, 30min | 72% |
Mechanism :
The boronic acid acts as a meta-directing group, while the oxazine oxygen donates electron density, activating specific ring positions .
Transition Metal Complexation
The compound forms coordination complexes with transition metals, enabling catalytic applications:
| Metal Salt | Ligand Ratio | Application | Reference |
|---|---|---|---|
| Cu(OAc)₂ | 1:2 (Metal:Compound) | Oxidation catalysis | |
| PdCl₂ | 1:1 | Cross-coupling precatalyst |
Structural Confirmation :
X-ray crystallography reveals square-planar geometry in Pd complexes, with boronic acid oxygen participating in coordination.
Stability and Reaction Optimization
Critical parameters for maximizing reactivity:
Scientific Research Applications
Medicinal Chemistry
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid has been studied for its potential pharmacological properties, particularly in the context of drug development targeting various diseases.
- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the oxazine ring can enhance selectivity towards specific cancer types, making it a candidate for further development in anticancer therapies .
Organic Synthesis
The boronic acid moiety allows for versatile applications in organic synthesis through cross-coupling reactions.
- Suzuki Coupling : This compound can serve as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds which are prevalent in pharmaceuticals and agrochemicals. The ability to form stable complexes with various substrates makes it an important reagent in synthetic organic chemistry .
Material Science
Research into the use of this compound extends to material science where it can be incorporated into polymer matrices for enhanced material properties.
- Polymer Composites : The integration of this compound into polymer frameworks has shown improvements in mechanical strength and thermal stability, suggesting potential applications in developing advanced materials for industrial uses .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal investigated the anticancer properties of this compound derivatives. The research demonstrated that specific modifications led to increased potency against breast cancer cell lines. The results indicated a mechanism involving apoptosis induction and cell cycle arrest at the G2/M phase.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Base Compound | 15 | Apoptosis Induction |
| Methyl Derivative | 8 | Cell Cycle Arrest |
| Ethyl Derivative | 5 | Apoptosis Induction |
Case Study 2: Application in Organic Synthesis
In a synthetic chemistry study, this compound was utilized as a coupling partner in the synthesis of complex biaryl structures via Suzuki coupling. The study highlighted its efficiency compared to traditional boron reagents.
| Reaction Type | Yield (%) | Reaction Conditions |
|---|---|---|
| Suzuki Coupling with Aryl Halide | 92 | Pd(PPh₃)₂Cl₂ catalyst; K₂CO₃ base |
| Suzuki Coupling with Aryl Boronate | 85 | Pd(OAc)₂ catalyst; NaOH base |
Mechanism of Action
The mechanism of action of (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid involves its interaction with molecular targets such as bromodomain-containing proteins. These proteins recognize acetylated lysine residues on histones, and the compound can inhibit this interaction, leading to downregulation of oncogenes like c-Myc . This inhibition can result in reduced proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The compound is compared to analogs with variations in substituent positions, oxidation states, and boronic acid derivatives.
Table 1: Key Structural Analogs
Physicochemical Properties
| Property | (3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic Acid | (3-Oxo-6-yl) Analog | (4-Methyl-7-yl) Analog |
|---|---|---|---|
| Solubility (H₂O) | Low (0.1 mg/mL) | Very low (<0.05 mg/mL) | Moderate (0.5 mg/mL) |
| LogP | 1.2 | 0.8 | 1.8 |
| Stability | Stable under inert atmosphere | Degrades at >40°C | Stable at room temperature |
| Storage | 2–8°C (inert) | -20°C (desiccated) | 2–8°C (inert) |
Data inferred from .
Biological Activity
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₁BNO₂
- Molecular Weight : 165.00 g/mol
- CAS Number : 928118-07-4
Pharmacological Activity
Research indicates that derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit significant pharmacological activities, particularly as serotonin (5-HT) receptor antagonists. Studies have shown that these compounds can display subnanomolar affinities for the 5-HT6 receptor, which is implicated in various neurological disorders.
Table 1: Biological Activity of Related Compounds
| Compound Name | Affinity (Ki) | Receptor Type | Reference |
|---|---|---|---|
| 3,4-Dihydro-2H-benzo[b][1,4]oxazine derivative A | <1 nM | 5-HT6 | |
| 3,4-Dihydro-2H-benzo[b][1,4]oxazine derivative B | 5 nM | 5-HT6 | |
| This compound | TBD | TBD | Current Study |
The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems. Specifically, its interaction with the 5-HT6 receptor suggests a role in enhancing serotonergic signaling pathways. This can lead to improved cognitive function and mood regulation.
Case Study 1: Neuropharmacological Effects
A study conducted on rodent models demonstrated that administration of a related compound led to significant improvements in memory and learning tasks. The compound was found to enhance synaptic plasticity in the hippocampus, a brain region critical for memory formation.
Case Study 2: In Vitro Cytotoxicity Testing
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at concentrations above 100 µM, the compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells.
Safety and Toxicology
Preliminary toxicology assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Q & A
Basic Research Question
- NMR spectroscopy : Monitor boronic acid protodeboronation via ¹¹B NMR (δ ~30 ppm for boronic acid vs. δ ~10 ppm for borate esters) .
- HPLC-MS : Detect decomposition products (e.g., deboronated benzoxazine) under physiological pH (7.4) .
- pH stability studies : Use buffered solutions (pH 5–9) to identify optimal storage conditions (e.g., pH 7 with 10% DMSO for −20°C storage) .
How does the boronic acid substituent influence the biological activity of benzoxazine derivatives in medicinal chemistry?
Advanced Research Question
The boronic acid group enables:
- Targeted covalent binding : Forms reversible bonds with serine or threonine residues in enzymes (e.g., proteases or kinases) .
- Enhanced pharmacokinetics : Increases solubility and tissue penetration compared to non-boronated analogs. For example, AZD9977 (a related fluorinated benzoxazine-boronic acid) shows 3-fold higher mineralocorticoid receptor binding affinity than eplerenone .
- SAR insights : Modulating the oxazine ring’s substituents (e.g., nitro or methyl groups) fine-tunes selectivity and potency .
What are the key challenges in achieving enantiomeric purity for dihydrobenzoxazine-boronic acid derivatives, and how can they be addressed?
Advanced Research Question
- Chiral center stability : The oxazine ring’s C3 position is prone to racemization under acidic/basic conditions. Solutions include:
- Boronic acid self-association : Aggregation reduces reactivity. Additives like diethanolamine (5 mol%) disrupt intermolecular interactions .
How can computational modeling predict the binding modes of this compound to biological targets?
Advanced Research Question
- Docking studies : Software like AutoDock Vina models interactions with enzyme active sites (e.g., thrombin’s S1 pocket). Key parameters:
- Boron-oxygen bond distances : Optimal 1.5–1.7 Å for covalent adduct formation .
- π-π stacking : The benzoxazine ring aligns with hydrophobic residues (e.g., Phe in proteases) .
- MD simulations : Assess binding stability over 100 ns trajectories; validate with SPR (surface plasmon resonance) for KD values .
What strategies are effective for improving the hydrolytic stability of this boronic acid in protic solvents?
Basic Research Question
- Protecting groups : Use pinacol esters or MIDA (N-methyliminodiacetic acid) boronates during synthesis; cleave with mild acid (e.g., HCl in THF) .
- Solvent optimization : Anhydrous DMF or dioxane reduces water-mediated decomposition.
- pH control : Maintain reaction pH <8 to minimize boronate formation .
How does the electronic nature of substituents on the benzoxazine core affect the boronic acid’s reactivity in cross-couplings?
Advanced Research Question
- Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl at the 6-position increase boronic acid electrophilicity, accelerating coupling rates by 20–30% .
- Electron-donating groups (EDGs) : Methoxy or methyl groups stabilize the boronic acid but require higher temperatures (100–120°C) for activation .
- Hammett analysis : Linear free-energy relationships (σ values) correlate substituent effects with reaction yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
